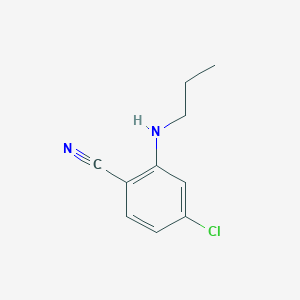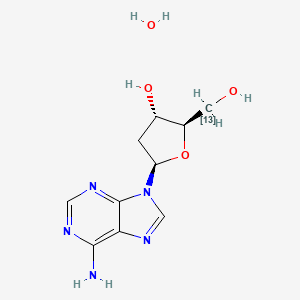
4-Chloro-2-(propylamino)benzonitrile
Descripción general
Descripción
4-Chloro-2-(propylamino)benzonitrile is a chemical compound with the CAS Number: 1153006-20-2 . It has a molecular weight of 194.66 and is a powder in physical form .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-(propylamino)benzonitrile is 1S/C10H11ClN2/c1-2-5-13-10-6-9 (11)4-3-8 (10)7-12/h3-4,6,13H,2,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Chloro-2-(propylamino)benzonitrile is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Photoinduced Intramolecular Charge Transfer
A study on the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, including those with chloro substituents, highlighted the influence of substituents on the formation of twisted intramolecular charge transfer (TICT) states. This work provides insights into the photophysical properties of compounds structurally related to 4-chloro-2-(propylamino)benzonitrile, offering a foundation for developing materials with tailored optical properties for applications in photochemistry and molecular electronics. The formation of TICT states is crucial for understanding and optimizing the photostability and fluorescence efficiency of organic compounds in various scientific applications (Yang et al., 2004).
Synthesis of 2-Substituted 4-(Arylamino)quinazolines
Another relevant application involves the reaction of 2-(acylamino)benzonitriles with primary aromatic amines to synthesize 2-substituted 4-(arylamino)quinazolines. This method, leveraging compounds similar to 4-chloro-2-(propylamino)benzonitrile, serves as a convenient approach for creating quinazoline derivatives, which are valuable in pharmaceutical research for their potential therapeutic properties (Marinho & Proença, 2015).
Electrolyte Additive for High Voltage Lithium Ion Batteries
The application of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for enhancing the performance of high voltage lithium ion batteries illustrates the potential of nitrile derivatives, including 4-chloro-2-(propylamino)benzonitrile, in improving the stability and efficiency of energy storage systems. This research underscores the significance of nitrile-based compounds in developing advanced materials for energy applications (Huang et al., 2014).
Electrocatalytic Oxidation of Benzylamine to Benzonitrile
A study on the electrocatalytic oxidation of benzylamine to benzonitrile using multi-metallic conductive metal-organic frameworks (MOFs) as anodic electrocatalysts demonstrates an efficient and green synthesis strategy for benzonitrile. This work not only highlights the role of 4-chloro-2-(propylamino)benzonitrile-related compounds in organic synthesis but also showcases the potential of MOFs in catalyzing important chemical transformations with high yield and selectivity (Wang et al., 2020).
Safety and Hazards
The safety information for 4-Chloro-2-(propylamino)benzonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound can be harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and keeping the container tightly closed .
Propiedades
IUPAC Name |
4-chloro-2-(propylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6,13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYMDIGNQHODNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(propylamino)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)
![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)

![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)






![1,3-Dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]-2-(bromomethyl)propane](/img/structure/B1518511.png)
